molecular formula C27H21N3O4 B11489595 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B11489595
M. Wt: 451.5 g/mol
InChI Key: OQTKFQNQKPYUPV-UHFFFAOYSA-N
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Description

2-AMINO-4-(3,4-DIMETHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex heterocyclic compound known for its potential pharmacological properties. This compound belongs to the class of pyranoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-AMINO-4-(3,4-DIMETHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves multicomponent reactions (MCRs). One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as ammonium acetate or piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, ammonium acetate), and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(3,4-DIMETHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 2-AMINO-4-(3,4-DIMETHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE include other pyranoquinoline derivatives and related heterocyclic compounds. Some examples are:

These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of 2-AMINO-4-(3,4-DIMETHOXYPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE lies in its specific combination of functional groups, which contribute to its distinct pharmacological properties.

Properties

Molecular Formula

C27H21N3O4

Molecular Weight

451.5 g/mol

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-6-phenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C27H21N3O4/c1-32-21-13-12-16(14-22(21)33-2)23-19(15-28)26(29)34-25-18-10-6-7-11-20(18)30(27(31)24(23)25)17-8-4-3-5-9-17/h3-14,23H,29H2,1-2H3

InChI Key

OQTKFQNQKPYUPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)N)C#N)OC

Origin of Product

United States

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